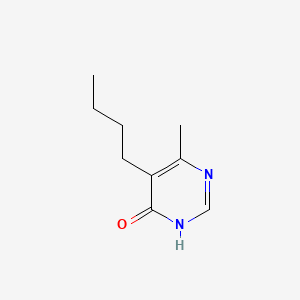
4-Pyrimidinol, 5-butyl-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyrimidinol, 5-butyl-6-methyl-: is a chemical compound with the molecular formula C9H14N2O . It belongs to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are significant in various biological processes and are found in nucleic acids like DNA and RNA .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinol, 5-butyl-6-methyl- can be achieved through various methods. One common approach involves the reaction of 2,4-dichloro-5-methylpyrimidine with butylamine under specific conditions . The reaction typically requires a base such as sodium carbonate in an aqueous dioxane solution at elevated temperatures (around 100°C) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Pyrimidinol, 5-butyl-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can convert it into different pyrimidine derivatives with altered functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, pyrimidinones, and other heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
4-Pyrimidinol, 5-butyl-6-methyl- has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-Pyrimidinol, 5-butyl-6-methyl- involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the functional groups present on the molecule . The compound can bind to active sites of enzymes, altering their activity and affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-bromo-6-methyl-4-pyrimidinol: This compound has similar structural features but includes a bromine atom, which can alter its reactivity and biological activity.
Ethirimol: An aminopyrimidine with butyl and methyl substituents, used as a fungicide.
Uniqueness
4-Pyrimidinol, 5-butyl-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
80257-41-6 |
|---|---|
Molekularformel |
C9H14N2O |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
5-butyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N2O/c1-3-4-5-8-7(2)10-6-11-9(8)12/h6H,3-5H2,1-2H3,(H,10,11,12) |
InChI-Schlüssel |
XAQAKZIDZARSNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(N=CNC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


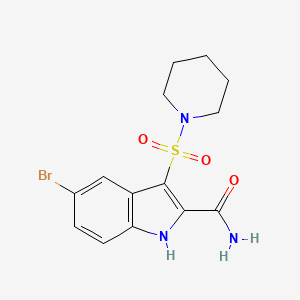
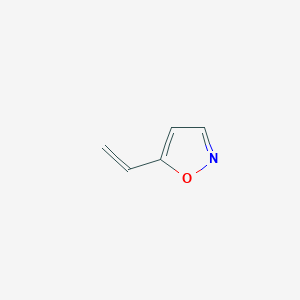
![N-([1,1'-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12908051.png)

![N-([1,1'-Biphenyl]-3-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12908061.png)
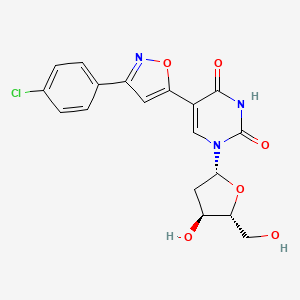
![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12908085.png)


![3,5,6-Triphenyl-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12908094.png)
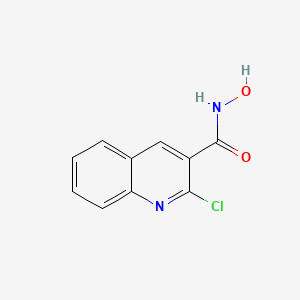


![2-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]ethane-1-sulfonamide](/img/structure/B12908103.png)
